N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
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Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N6O3 and its molecular weight is 432.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle reveals the compound's potential for a wide range of biological properties. A study by Karpina et al. (2019) developed a method for synthesizing these compounds, providing a foundational approach for obtaining diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. This synthetic pathway is significant for the exploration of pharmacological activities of such compounds (Karpina, V. R., Kovalenko, S. S., Kovalenko, S., Zaremba, O., Silin, O. V., & Langer, T., 2019).
Metal-Free Synthesis of Heterocycles
Another study focuses on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting an efficient approach to constructing heterocyclic compounds through oxidative N-N bond formation. This methodology, featuring high reaction yields and short reaction times, underscores the versatility and efficiency of synthesizing heterocyclic compounds related to the target molecule (Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K., 2014).
Antimicrobial and Pharmacological Evaluation
Further exploration into the pharmacological potential of triazolo[4,3-a]pyridine derivatives is demonstrated through the synthesis and evaluation of novel compounds for their antimicrobial activities. The study by Suresh et al. (2016) synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, revealing significant biological activity against various microorganisms, suggesting the therapeutic potential of these compounds in antimicrobial treatments (Suresh, M., Lavanya, P., & Rao, C., 2016).
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O3/c1-11-24-18(31-27-11)14-3-2-8-28-15(25-26-17(14)28)10-23-16(29)9-12-4-6-13(7-5-12)30-19(20,21)22/h2-8H,9-10H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBMZBYYJCRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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